
2-Methoxy-6-(trifluoromethoxy)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-6-(trifluoromethoxy)quinoline is a chemical compound with the molecular formula C11H8F3NO2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(trifluoromethoxy)quinoline typically involves the Suzuki–Miyaura cross-coupling reaction. This method uses dichlorobis(triphenylphosphine)palladium(II) as a catalyst and involves the coupling of 6-bromo-8-methoxyquinoline with trifluoromethoxy-substituted phenylboronic acids . The reaction is carried out under mild conditions, making it an efficient and widely used method for synthesizing aryl-substituted quinolines.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-6-(trifluoromethoxy)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy and trifluoromethoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-Methoxy-6-(trifluoromethoxy)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 2-Methoxy-6-(trifluoromethoxy)quinoline involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. This mechanism is similar to that of fluoroquinolone antibiotics .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxyquinoline: Lacks the trifluoromethoxy group, resulting in different chemical properties and biological activities.
2-Methyl-6-(trifluoromethoxy)quinoline: Similar structure but with a methyl group instead of a methoxy group, leading to variations in reactivity and applications.
Uniqueness
2-Methoxy-6-(trifluoromethoxy)quinoline is unique due to the presence of both methoxy and trifluoromethoxy groups, which impart distinct electronic and steric properties. These features enhance its reactivity and make it a valuable compound in synthetic chemistry and drug development .
Propriétés
IUPAC Name |
2-methoxy-6-(trifluoromethoxy)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c1-16-10-5-2-7-6-8(17-11(12,13)14)3-4-9(7)15-10/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYHIJSBSABDPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)C=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(6-Bromoimidazo[1,2-A]pyridin-8-YL)methanol](/img/structure/B13036998.png)
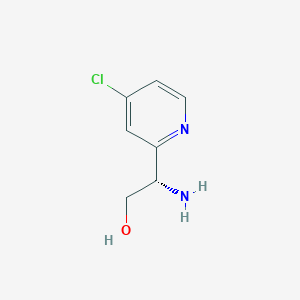
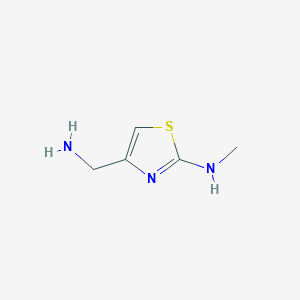

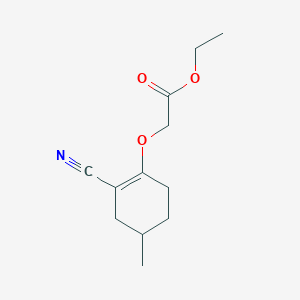
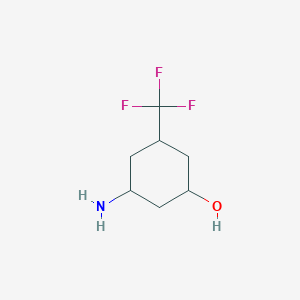
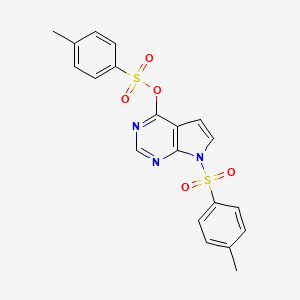
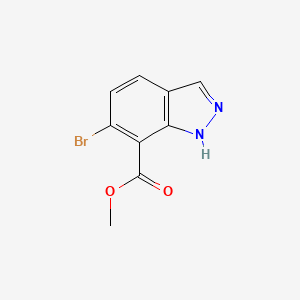
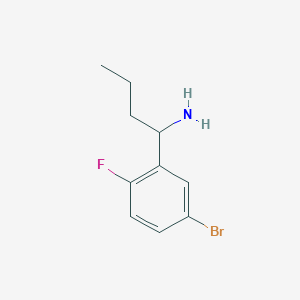
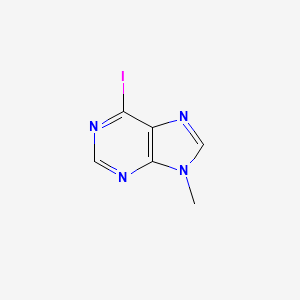
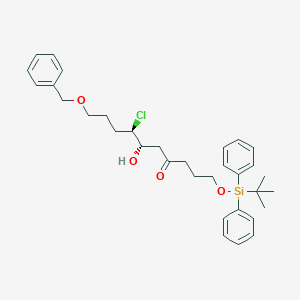
![Tert-butyl hydrogen carbonate;5-[[8-methyl-3,6,10,13-tetrakis[(2-methylpropan-2-yl)oxycarbonyl]-3,6,10,13,16,19-hexazabicyclo[6.6.6]icosan-1-yl]amino]-5-oxopentanoic acid](/img/structure/B13037067.png)
![2-Amino-7-(tert-butyl)thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13037075.png)

